N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with a suitable electrophile.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through a sulfonation reaction, using diethyl sulfate as the sulfonating agent.
Final Coupling: The final step involves coupling the quinoline core with the piperidine and sulfamoyl groups under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, converting the 4-oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure, known for its use in research studies.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another compound with a benzylpiperidine core, used in various scientific applications.
Uniqueness
N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, piperidine ring, and sulfamoyl group
Properties
Molecular Formula |
C29H38N4O4S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperidin-1-yl)propyl]-6-(diethylsulfamoyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H38N4O4S/c1-3-33(4-2)38(36,37)24-11-12-27-25(20-24)28(34)26(21-31-27)29(35)30-15-8-16-32-17-13-23(14-18-32)19-22-9-6-5-7-10-22/h5-7,9-12,20-21,23H,3-4,8,13-19H2,1-2H3,(H,30,35)(H,31,34) |
InChI Key |
FUDCFGVJQIVKRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCCCN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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